N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide
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Overview
Description
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide is a useful research compound. Its molecular formula is C19H21N3O3S2 and its molecular weight is 403.52. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Anticancer Evaluation
Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds
Research has highlighted the synthesis of heterocyclic compounds with a sulfonamido moiety, aiming to explore their use as antibacterial agents. Some of these compounds have shown high antibacterial activity, suggesting their potential in antibacterial treatment applications (Azab, Youssef, & El-Bordany, 2013).
Synthesis, Anticancer, and Radiosensitizing Evaluation
Novel sulfonamide derivatives have been synthesized and evaluated for their anticancer activity and potential as radiosensitizers. Some compounds exhibited higher activity than doxorubicin, indicating their promise in anticancer therapies (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).
Enzyme Inhibition
Carbonic Anhydrase and Acetylcholinesterase Inhibitors
Studies have synthesized compounds incorporating pyrazoline and sulfonamide pharmacophores, showing significant inhibition against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. These findings suggest potential for treating conditions related to enzyme dysregulation (Ozmen Ozgun et al., 2019).
Antiglaucoma Activity
Synthesis and Antiglaucoma Activity of Pyrazole Derivatives
Pyrazole carboxylic acid derivatives have been evaluated for their inhibitory effects on carbonic anhydrase isoenzymes, relevant to antiglaucoma treatment. The newly synthesized amides showed potent inhibitory activity, surpassing that of traditional inhibitors (Kasımoğulları et al., 2010).
Antioxidant Activity
Design, Synthesis, Biological Evaluation, and Antioxidant Activity
Novel indole derivatives were synthesized to investigate their antioxidant activity. One candidate showed higher antioxidant activity than ascorbic acid, demonstrating the potential of these compounds in combating oxidative stress (Aziz et al., 2021).
Mechanism of Action
Target of action
Compounds containing a thiophene moiety, like this one, are known to have diverse biological activities . They can interact with a variety of biological targets, including enzymes, receptors, and ion channels.
Mode of action
The mode of action of such compounds can vary widely depending on their specific structure and the target they interact with. For example, some thiophene derivatives have been shown to inhibit certain enzymes, thereby altering cellular processes .
Biochemical pathways
The biochemical pathways affected by these compounds can also vary widely. For example, some indole derivatives, which this compound also contains, have been shown to have antiviral, anti-inflammatory, and anticancer activities, suggesting that they may affect a variety of biochemical pathways .
Result of action
The molecular and cellular effects of these compounds can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and proliferation .
properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-13-19(18-4-3-11-26-18)14(2)22(21-13)9-8-20-27(23,24)16-5-6-17-15(12-16)7-10-25-17/h3-6,11-12,20H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVGBYGSFVQIAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2=CC3=C(C=C2)OCC3)C)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.